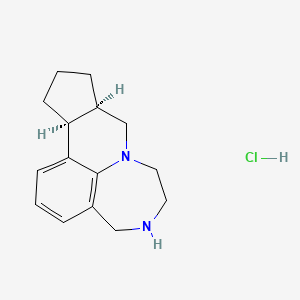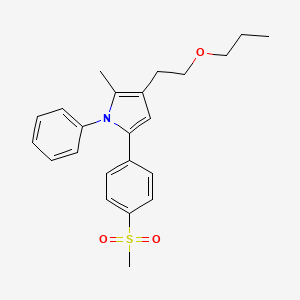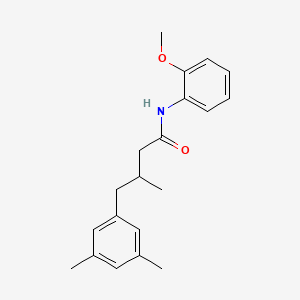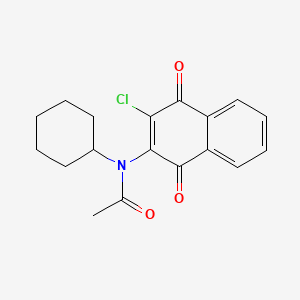
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide, commonly known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of ion channel blockers and is known to specifically inhibit volume-regulated anion channels (VRACs).
Aplicaciones Científicas De Investigación
Synthesis of Acetamide Derivatives
- Synthesis and Potential Applications : The synthesis of novel acetamide derivatives, such as those related to phthalimide and paracetamol analogues, highlights a green approach and potential analgesic and antipyretic properties. These compounds are synthesized through environmentally friendly methods, demonstrating potential for medical applications without specific reference to the exact compound of interest (Reddy et al., 2013); (Reddy et al., 2014).
Biological Activities of Related Compounds
Anticonvulsant Activity : Research into the anticonvulsant activity of amide derivatives of 4-amino-1,2-naphthoquinone reveals that some compounds exhibit significant protective effects against seizures. This suggests a potential area of therapeutic application for related acetamide derivatives in epilepsy treatment (Bansal et al., 2013).
Antimicrobial and Cytotoxic Activity : A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including some acetamide-related structures, were synthesized and demonstrated good antibacterial and cytotoxic activities. This suggests that acetamide derivatives could potentially serve as templates for developing new antimicrobial agents (Noolvi et al., 2014).
Molecular Conformations and Supramolecular Assembly
- Structural Studies : Investigations into the structures of halogenated N,2-diarylacetamides provide insights into their molecular conformations and supramolecular assembly. This research can inform the design and synthesis of new compounds with specific physical and chemical properties for scientific applications (Nayak et al., 2014).
Propiedades
Número CAS |
84348-93-6 |
|---|---|
Nombre del producto |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide |
Fórmula molecular |
C18H18ClNO3 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H18ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Clave InChI |
NVNGUFUOKYOUJL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canónico |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Sinónimos |
CB-5468139; N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



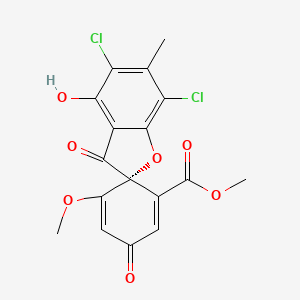

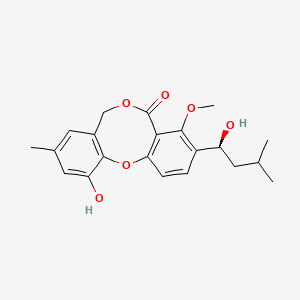
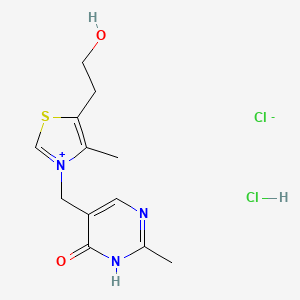
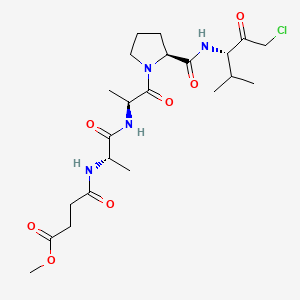
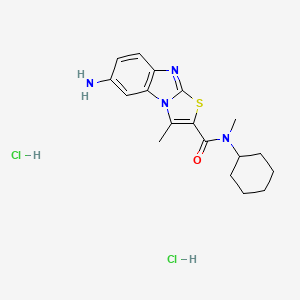
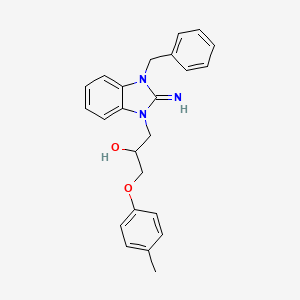
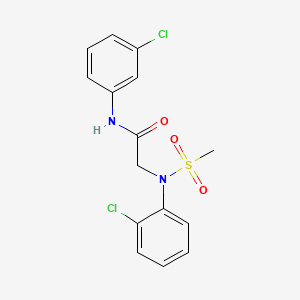
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
